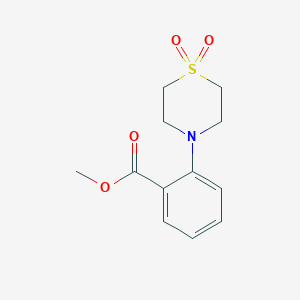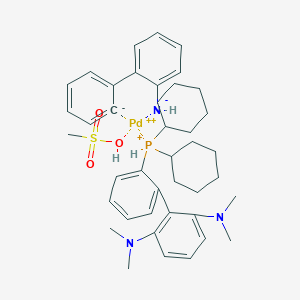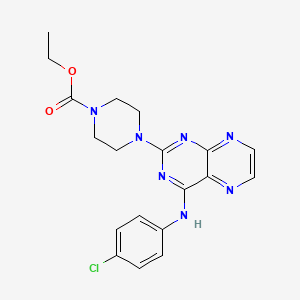![molecular formula C19H18BrN3O2 B3000975 N-allyl-6-(4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)nicotinamide CAS No. 1115871-43-6](/img/structure/B3000975.png)
N-allyl-6-(4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-6-(4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)nicotinamide is a useful research compound. Its molecular formula is C19H18BrN3O2 and its molecular weight is 400.276. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Non-enzymatic Reduction of Azo Dyes
- Nicotinamide derivatives, including N-allyl nicotinamides, have been studied for their role in the non-enzymatic reduction of azo dyes. This process is pH-dependent and increases with decreasing pH, offering insights into microbial degradation and mammalian metabolism of azo dyes (Nam & Renganathan, 2000).
Na+/Ca2+ Exchange Inhibition
- N-allyl nicotinamide compounds have been investigated for their potential as Na+/Ca2+ exchange inhibitors. This research has implications for neuroprotection, as certain nicotinamide derivatives can protect against hypoxia/reoxygenation-induced cell damage in neuronal cell lines (Iwamoto & Kita, 2006).
Drug Metabolism Inhibition
- Studies have shown that nicotinamide and its derivatives can inhibit various drug metabolism processes in liver microsomes. This has relevance for understanding the metabolic pathways and interactions of pharmaceutical compounds (Sasame & Gillette, 1970).
Agonism at GPBAR1 Receptor
- Research into 2-phenoxy-nicotinamides, closely related to N-allyl nicotinamides, has identified them as potent agonists at the GPBAR1 receptor. This has potential applications in the treatment of obesity, type 2 diabetes, and metabolic syndrome (Martin et al., 2013).
Synthesis of Unusual Amino Acids
- N-allyl nicotinamides have been utilized in the stereocontrolled synthesis of unusual amino acids, which are components of certain bioactive compounds like ustiloxins (Hutton & White, 1997).
Pyrrolidines Synthesis
- These compounds have also been explored in the synthesis of pyrrolidines via radical cyclization, demonstrating their utility in organic chemistry and drug synthesis (Besev & Engman, 2000).
Nanomaterials Development
- N-allyl nicotinamides have been used in the development of novel polyimide nanofoams, contributing to advancements in materials science, particularly in creating materials with low dielectric constants (Aram & Mehdipour‐Ataei, 2013).
Microbial Degradation of Antibiotics
- Research has investigated the microbial degradation pathways of sulfonamide antibiotics, with N-allyl nicotinamides being relevant in understanding these complex biochemical processes (Ricken et al., 2013).
Catalytic Enantioselectivity
- These compounds have been studied for their role in catalytic enantioselective processes, important in the synthesis of biologically active compounds (Liu et al., 2015).
Water Treatment
- N-allyl nicotinamides have applications in the development of novel nanofiltration membranes for water treatment, particularly for the removal of dyes from water sources (Liu et al., 2012).
Eigenschaften
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c1-3-17-21-15-7-5-4-6-13(15)19(23-17)25-11-18(24)22-16-9-8-12(2)10-14(16)20/h4-10H,3,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJJILOJNYEKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=C(C=C3)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanesulfonyl chloride](/img/structure/B3000893.png)

![Ethyl 4-[({[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3000898.png)
![(Z)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B3000900.png)

![8-{[(Tert-butoxy)carbonyl]amino}-5-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3000903.png)



![(E)-4-(Dimethylamino)-N-[3-(2-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]but-2-enamide](/img/structure/B3000908.png)


![3-{[1-(1,3-Thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B3000912.png)

